molecular formula C12H15NO3 B14486548 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one CAS No. 64853-55-0

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one

Katalognummer: B14486548
CAS-Nummer: 64853-55-0
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: OPOAHJKJLBJAPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a nitro group and multiple methyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one typically involves the nitration of a tetramethylbenzene derivative followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The acylation step involves the reaction of the nitrated compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Electrophiles such as halogens or sulfonic acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2,3,5,6-Tetramethyl-4-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carboxylic acids from the oxidation of methyl groups.

Wissenschaftliche Forschungsanwendungen

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Similar in structure but differs in the arrangement of methyl groups and the presence of additional rings.

    1-(2,4,5-Trimethylphenyl)ethan-1-one: Shares the ethanone group but has fewer methyl groups and lacks the nitro group.

Uniqueness

1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is unique due to the specific arrangement of its methyl groups and the presence of a nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

64853-55-0

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

1-(2,3,5,6-tetramethyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C12H15NO3/c1-6-8(3)12(13(15)16)9(4)7(2)11(6)10(5)14/h1-5H3

InChI-Schlüssel

OPOAHJKJLBJAPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1C(=O)C)C)C)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.